molecular formula C12H16N2O B039795 1-Benzylpyrrolidine-3-carboxamide CAS No. 115687-29-1

1-Benzylpyrrolidine-3-carboxamide

Cat. No. B039795
CAS RN: 115687-29-1
M. Wt: 204.27 g/mol
InChI Key: HNAGHMKIPMKKBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzylpyrrolidine-3-carboxamide and related compounds has been explored through various approaches, including the design and synthesis of benzamides as potential neuroleptics. One notable method involved the synthesis of cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, which showed significant neuroleptic activity (Iwanami et al., 1981). Another approach highlighted the synthesis of 2-arylpyrrolidine-1-carboxamides through acid-catalyzed reactions, demonstrating a novel method for obtaining these compounds (Smolobochkin et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized using various spectroscopic techniques. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and characterized, revealing insights into their structure and potential biological activity (Kelly et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of biologically active compounds. The synthesis of ABT-888, a potent PARP inhibitor, exemplifies the utility of cyclic amine-containing benzimidazole carboxamides in medicinal chemistry (Penning et al., 2009).

Physical Properties Analysis

The physical properties of this compound derivatives, including solubility and crystallinity, are crucial for their application in drug design. The study by Tamazyan et al. (2007) on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide–methanol provides valuable data on the conformation and hydrogen bonding of these compounds, influencing their solubility and bioavailability (Tamazyan et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of this compound derivatives are important for their pharmacological applications. The work by Jean et al. (2001) demonstrates a convenient route to 1-Benzyl 3-aminopyrrolidine and 3-aminopiperidine, offering insights into their chemical stability and reactivity (Jean et al., 2001).

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • A study on the synthesis of novel pyrrolidine derivatives, including 1-Benzylpyrrolidine-3-carboxamide, demonstrated their potential in antimicrobial activities. Specifically, 1-acetyl-2-benzylpyrrolidine-2-carboxamide showed notable potency as an antimicrobial agent. This highlights the compound's relevance in developing new antimicrobial treatments (Sreekanth & Jha, 2020).

  • In cancer research, derivatives of this compound have been synthesized and tested for their anticancer activities. For instance, a library of novel 2-(het)arylpyrrolidine-1-carboxamides showed in vitro activity against M-Hela tumor cell lines, with some compounds outperforming the reference drug tamoxifen. These findings suggest the compound's potential utility in cancer therapy, both in vitro and in vivo, with some derivatives also showing promise as anti-bacterial agents due to their ability to suppress bacterial biofilm growth (Smolobochkin et al., 2019).

Drug Discovery and Development

  • The compound and its derivatives have been pivotal in drug discovery efforts, particularly as PARP inhibitors for cancer treatment. One study detailed the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, demonstrating the compound's role in identifying potent inhibitors for therapeutic applications (Penning et al., 2009).

  • Further optimization of phenyl-substituted benzimidazole carboxamide PARP inhibitors led to the identification of highly potent and efficacious inhibitors, showcasing the compound's utility in enhancing drug potency and bioavailability for cancer treatments (Penning et al., 2010).

Structural and Synthetic Chemistry

  • Research into the structural characterization of this compound derivatives has provided insights into their conformational properties and potential interactions. This includes studies on Ni(II) Schiff base complexes, offering a deeper understanding of the compound's structural aspects and their implications for chemical reactivity and synthesis (Langer et al., 2007).

  • The synthesis of 2-arylpyrrolidine-1-carboxamides via acid-catalyzed reactions highlights the versatility of this compound derivatives in synthetic chemistry, enabling the development of novel compounds with potential biological activities (Smolobochkin et al., 2017).

Safety and Hazards

1-Benzylpyrrolidine-3-carboxamide is classified as acutely toxic if swallowed (Category 3, H301) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation when handling this compound .

Future Directions

Pyrrolidine compounds, including 1-Benzylpyrrolidine-3-carboxamide, continue to be of interest in drug discovery due to their versatile scaffold and potential for modification . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-benzylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAGHMKIPMKKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590304
Record name 1-Benzylpyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115687-29-1
Record name 1-Benzylpyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4.4 g of 1-benzyl-pyrrolidine-3-carboxylic acid methyl ester (M. J. Kornet et al., J. Org. Chem., 33:3637–3639(1968)) and 3 g of formamide in 10 mL of anhydrous DMF heated to 100° C. was added a solution of sodium methoxide, from 0.33 g of sodium dissolved in methanol, dropwise over 20 min. After stirring for 1 h at 100° C., the mixture was allowed to cool to rt and added to 100 mL of isopropanol. The mixture was concentrated to dryness. The resulting residue was triturated with 200 mL of chloroform, filtered and concentrated to dryness under reduced pressure. The resulting oil was fairly homogeneous by TLC (development with 90:10 chloroform saturated with ammonia: methanol):
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.33 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 4.4 g 1-benzyl-pyrrolidine-3-carboxylic acid methyl ester (M. J. Kornet, P. A. Thio, S. E. Tan, J. Organic Chemistry, 33:3637–3639(1968) and 3 g formamide in 10 mL of anhydrous DMF heated to 100° C., a solution of sodium methoxide, from 0.33 g of sodium dissolved in methanol, was added dropwise over 20 minutes. After stirring for 1h at 100° C., the mixture was allowed to cool to room temperature and added to 100 mL of isopropanol. The mixture was concentrated to dryness. The residue was triturated with 200 mL of chloroform, filtered and concentrated to dryness under reduced pressure. The resulting oil was fairly homogeneous by TLC (development with 90:10 chloroform saturated with ammonia: methanol):
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.33 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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